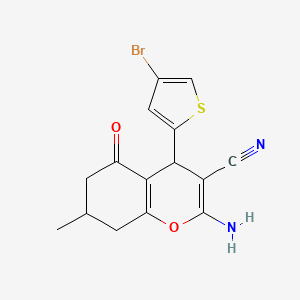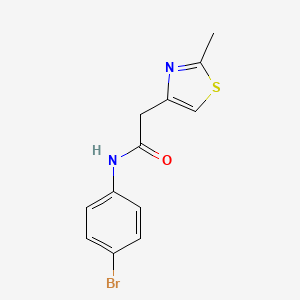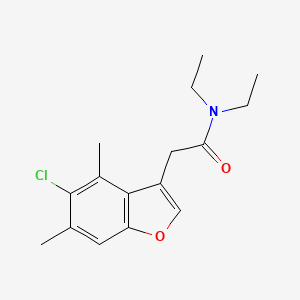![molecular formula C20H28ClNO2 B4982101 1-[1-hydroxy-1-phenyl-4-(1-piperidinyl)-2-butyn-1-yl]cyclopentanol hydrochloride](/img/structure/B4982101.png)
1-[1-hydroxy-1-phenyl-4-(1-piperidinyl)-2-butyn-1-yl]cyclopentanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CP-55,940 is a potent cannabinoid receptor agonist that binds to both CB1 and CB2 receptors in the brain and peripheral tissues. It was first synthesized in the early 1990s by Pfizer as part of their efforts to develop new medications for pain relief and other medical conditions. Since then, CP-55,940 has been extensively studied for its potential therapeutic benefits in a wide range of neurological disorders, including anxiety, depression, epilepsy, and chronic pain.
作用機序
CP-55,940 exerts its effects by binding to both CB1 and CB2 receptors in the brain and peripheral tissues. It acts as a full agonist at CB1 receptors, which are primarily located in the central nervous system, and as a partial agonist at CB2 receptors, which are primarily located in the immune system and peripheral tissues.
Biochemical and Physiological Effects:
CP-55,940 has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of pain signaling pathways, and the regulation of immune function. It has also been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using CP-55,940 in lab experiments is its high potency and selectivity for cannabinoid receptors. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one limitation of CP-55,940 is its potential for off-target effects, which can complicate data interpretation and lead to false conclusions.
将来の方向性
There are many future directions for research on CP-55,940, including the development of new medications based on its structure and mechanism of action, the study of its effects on different neurological and physiological processes, and the investigation of its potential for use in combination therapies with other drugs. Additionally, further research is needed to better understand the potential risks and benefits of CP-55,940 in humans, and to develop safe and effective dosing regimens for clinical use.
In conclusion, CP-55,940 is a potent cannabinoid receptor agonist that has been extensively studied for its potential therapeutic benefits in a wide range of neurological and physiological disorders. Its high potency and selectivity for cannabinoid receptors make it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, further research is needed to better understand its potential risks and benefits in humans, and to develop safe and effective dosing regimens for clinical use.
合成法
CP-55,940 is synthesized through a multi-step process that involves the coupling of a piperidine derivative with a butynyl group, followed by the addition of a cyclopentanol hydrochloride moiety. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
科学的研究の応用
CP-55,940 has been used extensively in scientific research to study the endocannabinoid system and its role in various neurological and physiological processes. It has been shown to have analgesic, anti-inflammatory, anxiolytic, and anticonvulsant properties, making it a promising candidate for the treatment of a variety of medical conditions.
特性
IUPAC Name |
1-(1-hydroxy-1-phenyl-4-piperidin-1-ylbut-2-ynyl)cyclopentan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2.ClH/c22-19(12-5-6-13-19)20(23,18-10-3-1-4-11-18)14-9-17-21-15-7-2-8-16-21;/h1,3-4,10-11,22-23H,2,5-8,12-13,15-17H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDAIEABNBYAOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC#CC(C2=CC=CC=C2)(C3(CCCC3)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(3,4-dimethoxyphenyl)-3,5-dimethyl-7-(4-methyl-1-piperidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4982035.png)
![4-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione](/img/structure/B4982037.png)
![5-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B4982039.png)

![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-3-(5-bromo-2-methoxyphenyl)acrylamide](/img/structure/B4982047.png)
![2,4-dichloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B4982050.png)
![N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanamide](/img/structure/B4982062.png)
![(3-bromophenyl)bis[(phenylsulfonyl)methyl]amine](/img/structure/B4982077.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B4982098.png)
![N-(3-fluorophenyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4982100.png)
![5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4982108.png)